2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride
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Overview
Description
. This compound is characterized by its complex molecular structure, which includes a chloro group, a naphthyridine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to maintain consistency and efficiency. The process may also include purification steps to remove impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study its interactions with biological targets, such as enzymes or receptors. Its potential as a pharmacological agent can be explored through various assays and experiments.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its biological activity can be evaluated for therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial properties.
Industry: In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be leveraged to improve existing products or create new ones.
Mechanism of Action
The mechanism by which 2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness: 2-Chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride stands out due to its specific functional groups and structural features, which contribute to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O.ClH/c15-13-6-9(1-4-17-13)14(20)19-11-5-10-7-16-3-2-12(10)18-8-11;/h1,4-6,8,16H,2-3,7H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROIDDTEHGQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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